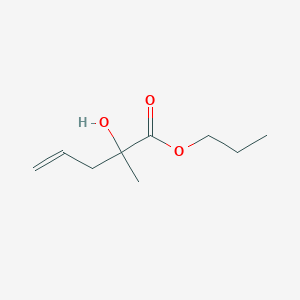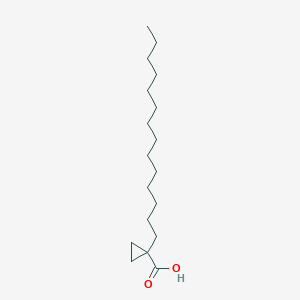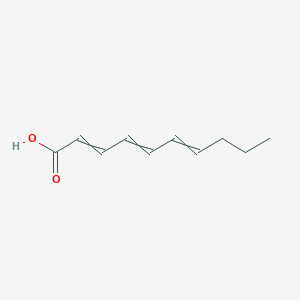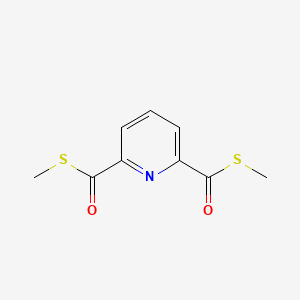
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with two carbothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the reaction of 2,6-dimethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
Industrial production of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate groups to thiols or other reduced forms.
Substitution: The methyl groups and carbothioate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with only methyl groups at the 2 and 6 positions.
6,6’-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings connected by a single bond and methyl groups at the 6 positions
Uniqueness
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of carbothioate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
69945-43-3 |
|---|---|
Formule moléculaire |
C9H9NO2S2 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
2-S,6-S-dimethyl pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C9H9NO2S2/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
Clé InChI |
FBWNIIUWWWDZAR-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)C1=NC(=CC=C1)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
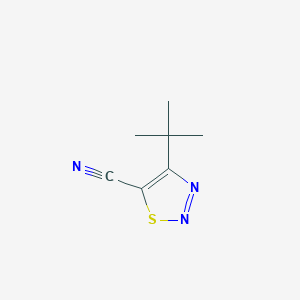
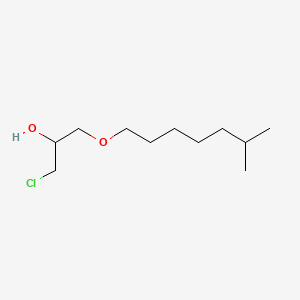
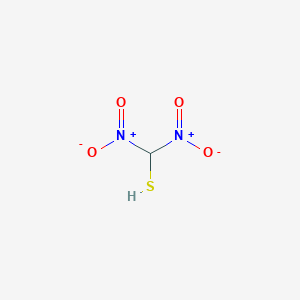

![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)

![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)


